8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

説明

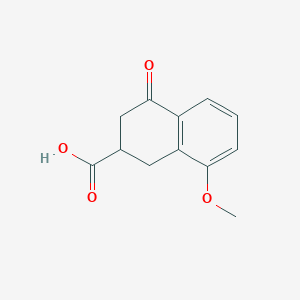

8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is characterized by a naphthalene ring system with a methoxy group at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position . This compound is typically found as a pink or brown solid .

準備方法

The synthesis of 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives . The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Functional Group Reactivity

The compound’s reactivity is driven by three primary functional groups:

-

Carboxylic acid at position 2

-

Ketone at position 4

-

Methoxy group at position 8

Key Reaction Types

| Reaction Type | Reagents/Conditions | Product(s) |

|---|---|---|

| Esterification | Alcohols, acid catalysis (H⁺) | 2-Ester derivatives |

| Reduction (Ketone) | NaBH₄, LiAlH₄, or catalytic H₂ | 4-Hydroxy-tetrahydro derivative |

| Decarboxylation | Heat, acidic/basic conditions | CO₂ release, formation of tetralone |

| Methoxy Demethylation | BBr₃, HI, or strong acids | Phenolic derivative (8-hydroxy) |

Decarboxylation Pathways

The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions. For structurally related compounds (e.g., 1,2,3,4-tetrahydro-naphthalene-2,3-dicarboxylic acid), decarboxylation produces cyclohexane derivatives via loss of CO₂. For this compound, analogous reactivity is expected:

Reduction of the Ketone Group

The 4-oxo group can be reduced to a secondary alcohol. While direct experimental data for this compound is limited, analogous reductions of tetralone derivatives (e.g., 4-oxo-1,2,3,4-tetrahydronaphthalene) using NaBH₄ yield 4-hydroxy products .

Methoxy Group Reactivity

The methoxy group may undergo demethylation to form a phenolic hydroxyl group. For example, treatment with BBr₃ selectively cleaves the methoxy bond, yielding 8-hydroxy derivatives .

Comparative Reactivity with Analogues

科学的研究の応用

Antimicrobial Properties

Preliminary studies indicate that 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid exhibits antimicrobial properties. Its structural similarity to other active compounds suggests that it may interact with biological targets involved in microbial resistance mechanisms.

Anti-inflammatory Effects

Research has also highlighted the compound's potential anti-inflammatory effects. The presence of carboxylic acid groups may facilitate interactions with enzymes or receptors associated with inflammatory pathways.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) cells. The MTT assay results indicate significant cytotoxicity, suggesting that it could serve as a lead compound for developing new anticancer agents .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are diverse:

- Drug Development : Its biological activities make it a candidate for further development into drugs targeting inflammation and cancer.

- Synthetic Intermediates : The compound can serve as an intermediate in synthesizing more complex molecules with desired pharmacological properties.

- Research Tool : It can be used in biochemical assays to study enzyme interactions or cellular responses related to inflammation and cancer.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of synthesized derivatives of this compound against MCF-7 cells using the MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial efficacy of the compound against various bacterial strains. The results showed significant inhibition of growth at specific concentrations, supporting its potential as an antimicrobial agent.

作用機序

The mechanism of action of 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

類似化合物との比較

8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can be compared with other similar compounds, such as:

8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: This compound lacks the keto group at the 4th position, which may result in different chemical properties and reactivity.

1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: This compound lacks the methoxy group at the 8th position, which may affect its solubility and interaction with other molecules.

生物活性

8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS No. 16035-97-5) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₂O₄

- Molecular Weight : 220.22 g/mol

- Chemical Structure : The compound features a naphthalene derivative with a methoxy and carboxylic acid functional group, contributing to its reactivity and biological interactions .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) ranged from 50 to 200 µg/mL depending on the strain .

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. It was able to scavenge free radicals effectively, which is attributed to the presence of the methoxy group that enhances electron donation capabilities. The antioxidant activity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, yielding an IC50 value of approximately 25 µg/mL .

Anti-inflammatory Effects

In cellular models, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.

- Free Radical Scavenging : The compound's structure allows it to donate electrons effectively, neutralizing free radicals.

- Modulation of Cytokine Production : It appears to interfere with signaling pathways related to inflammation.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed significant improvement compared to those receiving standard antibiotic therapy .

Case Study 2: Antioxidant Potential in Neuroprotection

In a laboratory study focused on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that it significantly reduced cell death in models exposed to oxidative agents .

Data Summary Table

特性

IUPAC Name |

8-methoxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-16-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13/h2-4,7H,5-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQIHMSZPPGOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435681 | |

| Record name | 8-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16035-97-5 | |

| Record name | 8-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。